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molecular formula C17H16N2O3 B8745850 4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide

4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide

Cat. No. B8745850
M. Wt: 296.32 g/mol
InChI Key: IRICJGWSFQWTSX-UHFFFAOYSA-N
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Patent
US04632939

Procedure details

A solution of 18.9 g of 4-nitrobenzoyl chloride in 100 ml of tetrahydrofuran was added rapidly to a solution of 10.0 g of 1,2,3,4-tetrahydro-1-naphthylamine in 200 ml of tetrahydrofuran and 180 ml of 20% aqueous potassium carbonate. The reaction mixture was stirred vigorously and heated at reflux for 2 hours. After cooling, the layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic portions were washed with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution, dried over sodium sulfate, and concentrated in vacuo. The resulting solid was recrystallized from benzene to afford the title intermediate in 90% yield as a colorless solid, m.p. 156°-157° C.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:13]1([NH2:23])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][CH2:14]1>O1CCCC1.C(=O)([O-])[O-].[K+].[K+]>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH:23][CH:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:16][CH2:15][CH2:14]2)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
180 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic portions were washed with water, 1N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2CCCC3=CC=CC=C23)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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